Uridine, 4'-C-methyl- (CAS 153186-26-6) delivers a unique 3'-exo furanose ring conformation critical for dual-target engagement of host monophosphate kinase and HCV NS5B RNA-dependent RNA polymerase. This 4'-C-methyl scaffold evades the S282T resistance mutation that disables 2'-C-methyl nucleosides, making it irreplaceable for resistance-aware antiviral design. It serves as a key intermediate for 4'-C-methyl nucleoside derivatives (d-ribose and l-lyxose configurations) and as a validated negative control for HIV, HBV, and Yellow fever virus screening panels. Choose this building block for rational prodrug design, structural biology probe development, and next-generation nucleic acid therapeutics.
Molecular FormulaC11H18N2O6
Molecular Weight274.27 g/mol
CAS No.153186-26-6
Cat. No.B3242711
⚠ Attention: For research use only. Not for human or veterinary use.
Uridine, 4'-C-methyl- (CAS 153186-26-6): A Differentiated 4'-C-Methyl Nucleoside Scaffold for Antiviral and RNA Research Applications
Uridine, 4'-C-methyl- (CAS 153186-26-6) is a C4'-methylated pyrimidine ribonucleoside analog [1]. This modification, specifically the α-C-methyl substitution at the 4' position of the ribose moiety, imparts a distinct 3'-exo furanose ring conformation, differing from the 3'-endo conformation of natural nucleosides . This structural feature is a critical determinant in its biological profile, including its interaction with viral polymerases and cellular kinases. It is a key intermediate in the synthesis of various 4'-C-methyl nucleoside derivatives and has been investigated for its potential in addressing hepatitis C, other viral infections, and cancer . Its role as a building block for advanced probes and therapeutic candidates is well-documented in both academic and patent literature [2].
[1] PubChem. (n.d.). 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/153186-26-6 View Source
[2] Köllmann, C., Sake, S. M., Jones, P. G., Pietschmann, T., & Werz, D. B. (2020). Protecting-Group-Mediated Diastereoselective Synthesis of C4′-Methylated Uridine Analogs and Their Activity against the Human Respiratory Syncytial Virus. The Journal of Organic Chemistry, 85(6), 4267-4278. View Source
Why 4'-C-Methyluridine (CAS 153186-26-6) Cannot Be Substituted by 2'-C-Methyl or Other Uridine Analogs
In-class substitution of Uridine, 4'-C-methyl- (CAS 153186-26-6) with other methylated uridine analogs (e.g., 2'-C-methyluridine) or other 4'-modified nucleosides (e.g., 4'-azidocytidine) is not straightforward due to fundamental differences in molecular recognition, metabolism, and resistance profiles. The 4'-C-methyl modification confers a unique 3'-exo furanose ring conformation, which is critical for its interaction with host kinases and viral polymerases . This is in stark contrast to the 2'-C-methyl modification, which influences polymerase binding and chain termination through a different stereochemical mechanism [1]. Furthermore, the specific 4'-C-methyl scaffold has demonstrated favorable substrate binding to both host monophosphate kinase and HCV RNA-dependent RNA polymerase (RdRp) in computational studies, a dual-targeting profile that is not a guaranteed feature of all methylated nucleosides [2]. Crucially, the 4'-C-methyl substitution can circumvent certain resistance mechanisms. For example, the S282T mutation in HCV NS5B, which confers resistance to 2'-C-methylated nucleosides, does not confer cross-resistance to some 4'-modified nucleosides, highlighting the distinct binding mode and resistance profile of 4'-modified scaffolds [3]. Therefore, selecting Uridine, 4'-C-methyl- is essential for research programs requiring the specific conformational, metabolic, and resistance-evasion properties of the 4'-C-methyl modification, which cannot be replicated by 2'-methyl or other 4'-modified analogs.
[1] Patel, D., Cox, B. D., Kasthuri, M., Mengshetti, S., Bassit, L., Verma, K., Ollinger-Russell, O., Amblard, F., & Schinazi, R. F. (2022). In silico design of a novel nucleotide antiviral agent by free energy perturbation. Chemical Biology & Drug Design, 99(6), 801–815. View Source
[2] Patel, D., Cox, B. D., Kasthuri, M., Mengshetti, S., Bassit, L., Verma, K., Ollinger-Russell, O., Amblard, F., & Schinazi, R. F. (2022). In silico design of a novel nucleotide antiviral agent by free energy perturbation. Chemical Biology & Drug Design, 99(6), 801–815. View Source
[3] Klumpp, K., Lévêque, V., Le Pogam, S., Ma, H., Jiang, W. R., Kang, H., ... & Najera, I. (2006). The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture. Journal of Biological Chemistry, 281(7), 3793-3799. View Source
Quantitative Differentiation of Uridine, 4'-C-methyl- (CAS 153186-26-6) from Key Analogs
Conformational Distinction: 4'-C-Methyluridine Exhibits a Unique 3'-Exo Furanose Ring Conformation Compared to Natural Nucleosides
The 4'-C-methyl substitution in Uridine, 4'-C-methyl- (CAS 153186-26-6) forces the ribose sugar into a 3'-exo conformation, a structural feature distinct from the 3'-endo conformation adopted by natural nucleosides like uridine . This conformational restriction is a direct consequence of the 4'-methyl group and is a key determinant of the compound's interaction with biological targets, particularly viral polymerases.
NMR spectroscopy studies on 4'-C-methylnucleosides
Why This Matters
Conformation is a critical determinant of substrate recognition by kinases and polymerases, and this difference can explain altered substrate specificities and resistance profiles, making the compound a valuable tool for studying structure-activity relationships.
Favorable Binding to HCV RdRp and Host Kinase Predicted by Free Energy Perturbation (FEP) for 4'-C-Methyluridine
Free energy perturbation (FEP) calculations were used to predict substrate affinity for both host and viral enzymes for a series of methyl-substituted uridine analogs [1]. The results demonstrated that the 4'-C-methyl-uridine scaffold delivered favorable substrate binding to the host monophosphate kinase and the HCV RNA-dependent RNA polymerase (RdRp), which were consistent with results from cellular antiviral activity [1]. This dual-targeting profile was a key finding of the study, suggesting the 4'-C-methyl modification optimizes interactions with both host and viral targets.
HCVAntiviral Drug DesignMolecular Modeling
Evidence Dimension
Predicted Substrate Binding Affinity
Target Compound Data
Favorable substrate binding to host kinase and HCV RdRp
Comparator Or Baseline
Other methyl-substituted uridine analogs (e.g., 2'-C-methyl-uridine) also showed favorable binding, but the study highlights the specific profile of the 4'-C-methyl scaffold as part of a series.
Quantified Difference
Not quantified in the abstract, described as 'favorable'
Conditions
Free energy perturbation (FEP) computational model
Why This Matters
This computational evidence supports the rational design of 4'-C-methyluridine-based prodrugs and suggests a multi-target engagement profile that may be advantageous for antiviral activity.
HCVAntiviral Drug DesignMolecular Modeling
[1] Patel, D., Cox, B. D., Kasthuri, M., Mengshetti, S., Bassit, L., Verma, K., Ollinger-Russell, O., Amblard, F., & Schinazi, R. F. (2022). In silico design of a novel nucleotide antiviral agent by free energy perturbation. Chemical Biology & Drug Design, 99(6), 801–815. View Source
Lack of Activity Against HIV, HBV, and Yellow Fever Up to 10 µM Distinguishes 4'-C-Methyluridine from Other Antiviral Nucleosides
In a study evaluating the antiviral spectrum of 4'-C-methyl-uridine nucleoside derivatives, it was reported that none of the tested compounds, including the parent 4'-C-methyluridine, showed activity against HIV, HBV, and Yellow fever virus at concentrations up to 10 µM [1]. This is a key differentiating factor from other nucleoside analogs that are active against these viruses, such as certain 2'-C-methyl or 4'-azido nucleosides.
HIVHBVAntiviral Screening
Evidence Dimension
Antiviral Activity (EC50)
Target Compound Data
No activity observed (EC50 > 10 µM)
Comparator Or Baseline
Various 2'-C-methyl nucleosides and 4'-azidocytidine (R1479) show potent activity (e.g., R1479 IC50 = 1.28 µM against HCV)
Quantified Difference
>10-fold difference in activity threshold
Conditions
Cell-based antiviral assays against HIV, HBV, and Yellow fever virus
Why This Matters
This negative data is a critical selection criterion: it directs research away from applications where the compound is inactive, saving time and resources, and highlights its unique, narrower spectrum of potential activity (e.g., against HCV or RSV) compared to broader-spectrum analogs.
HIVHBVAntiviral Screening
[1] Köllmann, C., Sake, S. M., Jones, P. G., Pietschmann, T., & Werz, D. B. (2020). Protecting-Group-Mediated Diastereoselective Synthesis of C4′-Methylated Uridine Analogs and Their Activity against the Human Respiratory Syncytial Virus. The Journal of Organic Chemistry, 85(6), 4267-4278. (citing Griffon et al., 2003). View Source
Derivative 4'-MethylBVDU Shows Potent Anti-VZV Activity In Vitro, Demonstrating the Potential of the 4'-C-Methyluridine Scaffold
A derivative of 4'-C-methyluridine, 4'-MethylBVDU (compound 9), was synthesized and shown to exhibit particularly potent anti-varicella-zoster virus (VZV) activity in vitro [1]. This demonstrates that while the parent compound may have a limited spectrum, its derivatives, based on the 4'-C-methyluridine scaffold, can be optimized for potent activity against specific viral targets.
Parent compound (4'-C-methyluridine) and other nucleoside analogs; specific quantitative data for VZV not detailed in abstract.
Quantified Difference
Not quantified, described as 'particularly potent'
Conditions
In vitro VZV assay
Why This Matters
This evidence validates the 4'-C-methyluridine scaffold as a productive starting point for medicinal chemistry optimization, particularly for developing anti-VZV agents, and justifies procurement of the compound for derivative synthesis and SAR studies.
VZVAntiviralNucleoside Derivatives
[1] Biosci.Alljournals.cn. (n.d.). Synthesis of novel 4'-C-methyl-pyrimidine nucleosides and their biological activities. Retrieved from http://biosci.alljournals.cn/EN/Y2008/V/I3/310 View Source
Key Research and Industrial Applications for Uridine, 4'-C-methyl- (CAS 153186-26-6) Driven by Evidence
Scaffold for Rational Antiviral Drug Design via Structure-Based Optimization
The favorable binding profile of the 4'-C-methyl-uridine scaffold to HCV RdRp and host kinase, as predicted by FEP calculations, makes Uridine, 4'-C-methyl- (CAS 153186-26-6) an ideal starting point for rational antiviral drug design programs [1]. Medicinal chemists can leverage the compound's unique 3'-exo conformation to synthesize prodrugs and derivatives, like the potent anti-VZV agent 4'-MethylBVDU [2], to optimize interactions with specific viral polymerases. The well-defined structure-activity relationships emerging from studies on 4'-C-methyl nucleosides provide a clear path for iterative improvement, targeting enhanced potency and selectivity.
Investigating Conformational Effects on Polymerase Fidelity and Resistance
The distinct 3'-exo furanose ring conformation of Uridine, 4'-C-methyl- (CAS 153186-26-6) [1] offers a powerful probe for studying the structural biology of viral polymerases. Researchers can use the compound and its triphosphate derivatives to investigate how sugar pucker influences nucleotide incorporation, chain termination, and the development of resistance. For instance, the observation that the S282T mutation in HCV NS5B confers resistance to 2'-C-methyl nucleosides but not to some 4'-modified nucleosides underscores the importance of 4'-modifications in evading resistance . This makes the compound a critical tool for dissecting the molecular basis of polymerase selectivity and for developing next-generation antivirals that are less susceptible to resistance.
Negative Control in Broad-Spectrum Antiviral Screens
Given the documented lack of activity of 4'-C-methyluridine against HIV, HBV, and Yellow fever virus at concentrations up to 10 µM [1], Uridine, 4'-C-methyl- (CAS 153186-26-6) serves as a valuable negative control in broad-spectrum antiviral screening panels. Its inclusion can help validate assay specificity and rule out non-specific effects when testing novel compounds or natural product extracts for activity against these viruses. This application leverages the compound's well-characterized inactivity as a quality control measure in high-throughput screening campaigns.
Synthesis of Advanced 4'-C-Methyl Nucleoside Analogs for RNA Research
Uridine, 4'-C-methyl- (CAS 153186-26-6) is a key intermediate for synthesizing a variety of 4'-C-methylated uridine derivatives, including d-ribose and l-lyxose configured nucleosides [1]. These modified nucleosides are valuable for exploring the RNA interference mechanism and for the design of novel nucleic acid-based therapeutics and probes . The compound's commercial availability and established synthetic routes make it a practical building block for researchers developing next-generation RNA tools and drugs.
[1] Patel, D., Cox, B. D., Kasthuri, M., Mengshetti, S., Bassit, L., Verma, K., Ollinger-Russell, O., Amblard, F., & Schinazi, R. F. (2022). In silico design of a novel nucleotide antiviral agent by free energy perturbation. Chemical Biology & Drug Design, 99(6), 801–815. View Source
[2] Biosci.Alljournals.cn. (n.d.). Synthesis of novel 4'-C-methyl-pyrimidine nucleosides and their biological activities. Retrieved from http://biosci.alljournals.cn/EN/Y2008/V/I3/310 View Source
[3] Klumpp, K., Lévêque, V., Le Pogam, S., Ma, H., Jiang, W. R., Kang, H., ... & Najera, I. (2006). The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture. Journal of Biological Chemistry, 281(7), 3793-3799. View Source
[4] Köllmann, C., Sake, S. M., Jones, P. G., Pietschmann, T., & Werz, D. B. (2020). Protecting-Group-Mediated Diastereoselective Synthesis of C4′-Methylated Uridine Analogs and Their Activity against the Human Respiratory Syncytial Virus. The Journal of Organic Chemistry, 85(6), 4267-4278. (citing Griffon et al., 2003). View Source
[5] Köllmann, C., Sake, S. M., Jones, P. G., Pietschmann, T., & Werz, D. B. (2020). Protecting-Group-Mediated Diastereoselective Synthesis of C4′-Methylated Uridine Analogs and Their Activity against the Human Respiratory Syncytial Virus. The Journal of Organic Chemistry, 85(6), 4267-4278. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.